molecular formula C11H13BrO4 B3281806 Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate CAS No. 74149-60-3

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Cat. No. B3281806
CAS RN: 74149-60-3
M. Wt: 289.12 g/mol
InChI Key: XAILUAOAZBSIOE-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)acrylate is an allylic alkylating reagent . It can be employed as an electrophile for various organometallic compounds. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .


Molecular Structure Analysis

The molecular formula for Ethyl 2-(bromomethyl)acrylate is C6H9BrO2 . It has an average mass of 193.038 Da and a monoisotopic mass of 191.978592 Da .


Chemical Reactions Analysis

Ethyl 2-(bromomethyl)acrylate can react with various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .


Physical And Chemical Properties Analysis

Ethyl 2-(bromomethyl)acrylate is a liquid at 20 degrees Celsius . It has a density of 1.398 g/mL at 25 degrees Celsius . The boiling point is 38 degrees Celsius at 0.8 mmHg .

Scientific Research Applications

Molecular Structure and Packing Behavior

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate has been studied for its molecular structure and packing behavior. An investigation into similar compounds revealed the significance of Br atoms and their influence on molecular stacks and packing patterns. The presence of bromine notably affects the distances between adjacent aromatic moieties in these structures (Nestler, Schwarzer, & Gruber, 2018).

Synthesis of Pharmacologically Active Compounds

This chemical has been involved in the synthesis of various pharmacologically active compounds. For instance, it has been used in the preparation of benzo[b]thiophen derivatives with potential pharmacological properties (Chapman, Clarke, Gore, Manolis, Porter, & Sutton, 1973). Similarly, it has been utilized in the synthesis of compounds like [1,2,3]Triazolo[1,5-a]quinoline, highlighting its versatility in organic synthesis (Pokhodylo & Obushak, 2019).

Intermediate in Amisulpride Synthesis

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate has also been implicated in the synthesis of intermediates for amisulpride, an antipsychotic medication. This process demonstrates the chemical's role in creating complex medicinal molecules (Wang Yu, 2008).

Anacardic Acid Synthesis

In the synthesis of anacardic acids, which are compounds isolated from plants of the Anacardiaceae family, this chemical has been used as a precursor. This highlights its application in natural product synthesis and the study of plant-derived chemicals (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).

Bromination Reactions

The compound has been a focus in studies exploring bromination reactions. These reactions are crucial in organic chemistry for functional group transformations, as demonstrated in various studies (Cresp, Sargent, Elix, & Murphy, 1973).

Mechanism of Action

The E2 mechanism is a bimolecular elimination mechanism, that the reaction rate depends on the concentration of both substrate and base . This mechanism might be relevant to Ethyl 2-(bromomethyl)acrylate, given its reactivity with organometallic compounds .

Safety and Hazards

Ethyl 2-(bromomethyl)acrylate is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-16-11(14)10-7(6-12)4-8(15-2)5-9(10)13/h4-5,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAILUAOAZBSIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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